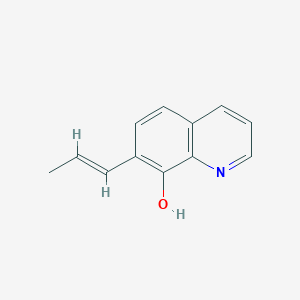
7-(Prop-1-EN-1-YL)quinolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Prop-1-EN-1-YL)quinolin-8-OL is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The structure of this compound includes a quinoline ring system with a prop-1-en-1-yl group at the 7th position and a hydroxyl group at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Prop-1-EN-1-YL)quinolin-8-OL can be achieved through several synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to a catalytic hydrogenation process to convert the propargyl group to a prop-1-en-1-yl group.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between 8-bromoquinoline and prop-1-en-1-ylboronic acid. This reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium phosphate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-(Prop-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The prop-1-en-1-yl group can be reduced to a propyl group using catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation is typically carried out using hydrogen gas (H2) and a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Propyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
7-(Prop-1-EN-1-YL)quinolin-8-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antipsychotic agent.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 7-(Prop-1-EN-1-YL)quinolin-8-OL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes or disrupt bacterial cell membranes. As an antimalarial agent, it may interfere with the parasite’s metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 7-(Prop-1-EN-1-YL)quinolin-8-OL, known for its antimalarial properties.
8-Hydroxyquinoline: A precursor in the synthesis of this compound, with antimicrobial and metal-chelating properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Mefloquine: Another antimalarial quinoline derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-en-1-yl group at the 7th position and the hydroxyl group at the 8th position allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
7-[(E)-prop-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-8,14H,1H3/b4-2+ |
Clave InChI |
MWNGBZCMWYKIDR-DUXPYHPUSA-N |
SMILES isomérico |
C/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
SMILES canónico |
CC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



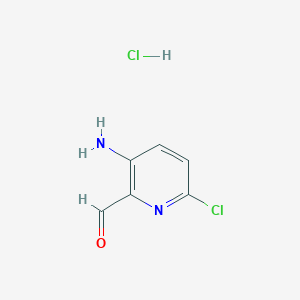



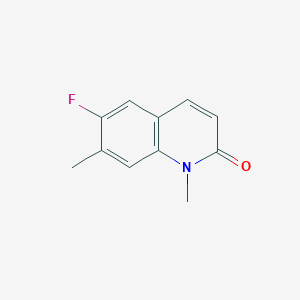


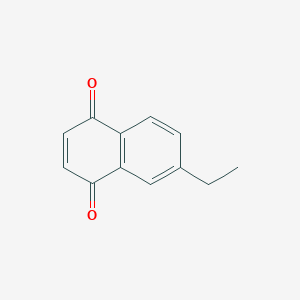

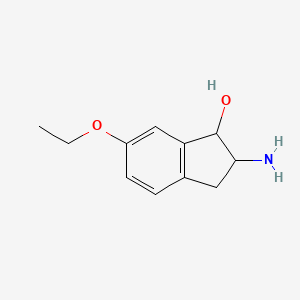
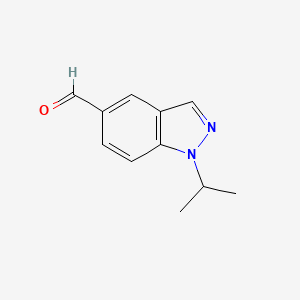
![4'-Ethynyl-[1,1'-biphenyl]-2-amine](/img/structure/B11905613.png)

